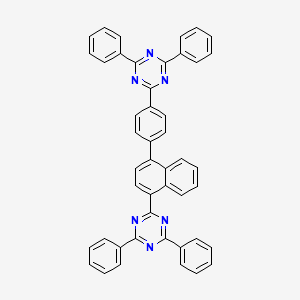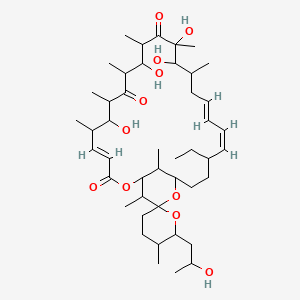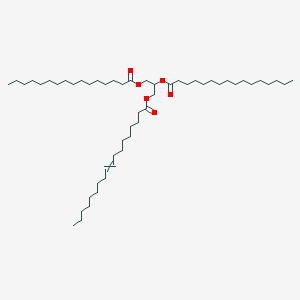![molecular formula C15H19IO6 B13711767 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate is an organic compound with a complex structure It is characterized by the presence of an iodo group, methoxycarbonyloxymethyl group, and methoxyformate group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate typically involves multiple steps One common approach is to start with the dimethylphenyl ring and introduce the iodo group through an iodination reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the iodo group to a less reactive form.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Applications De Recherche Scientifique
2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate involves its interaction with specific molecular targets. The iodo group may facilitate binding to certain enzymes or receptors, while the methoxycarbonyloxymethyl and methoxyformate groups can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-Bromo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- 2-[3-Chloro-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
- 2-[3-Fluoro-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate
Uniqueness
The presence of the iodo group in 2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This can result in different biological activities and chemical properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C15H19IO6 |
|---|---|
Poids moléculaire |
422.21 g/mol |
Nom IUPAC |
[2-iodo-4-(2-methoxycarbonyloxyethyl)-3,5-dimethylphenyl]methyl methyl carbonate |
InChI |
InChI=1S/C15H19IO6/c1-9-7-11(8-22-15(18)20-4)13(16)10(2)12(9)5-6-21-14(17)19-3/h7H,5-6,8H2,1-4H3 |
Clé InChI |
HZJREXOBIVVHRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CCOC(=O)OC)C)I)COC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)






